NCB-0846 is a small-molecule inhibitor of the Traf2- and Nck-interacting protein kinase (TNIK) [ [], []]. TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, including Wnt signaling, TGF-β signaling, and procollagen trafficking [ [], [], []]. It is often found overexpressed in various cancer types, making it an attractive target for developing novel cancer therapeutics [ [], [], [], [], []].
NCB-0846 primarily exerts its effects by inhibiting TNIK kinase activity [ [], [], [], [], [], []]. This inhibition disrupts downstream signaling pathways associated with TNIK, ultimately leading to:
Suppression of Wnt Signaling: NCB-0846 disrupts the interaction between TNIK and the β-catenin/TCF4 transcriptional complex, leading to the downregulation of Wnt target genes, including c-Myc [ [], [], [], []]. This inhibition of Wnt signaling has been shown to reduce tumor growth and sensitize cancer cells to chemo- and radiotherapy [ [], [], [], [], []].
Inhibition of TGF-β Signaling: NCB-0846 has been shown to suppress TGF-β1-induced epithelial-mesenchymal transition (EMT) in lung cancer cells by downregulating TGFBR1 expression [ []]. This suppression of EMT could potentially limit cancer cell invasion and metastasis [ []].
Disruption of Procollagen Trafficking: NCB-0846 disrupts the intracellular trafficking and secretion of procollagen I, leading to endoplasmic reticulum stress and HSC apoptosis in liver fibrosis models [ []].
Radiosensitization: In lung squamous cell carcinoma (LSCC) cells, NCB-0846 enhances the cytotoxicity of ionizing radiation by impairing DNA damage response mechanisms and promoting mitotic catastrophe [ []].
Lung Cancer: NCB-0846 demonstrated efficacy in both small cell lung cancer (SCLC) and LSCC models. In SCLC, NCB-0846 inhibited tumor growth, particularly in c-Myc high subtypes, and enhanced sensitivity to chemoradiation [ [], [], []]. In LSCC, NCB-0846 sensitized TNIK-overexpressing tumors to radiotherapy [ [], []].
Colorectal Cancer: NCB-0846 inhibited the growth of colorectal cancer cells and reduced tumor-initiating cell populations by suppressing Wnt signaling [ [], []].
Synovial Sarcoma: NCB-0846 showed promising anti-tumor effects in synovial sarcoma models, inducing apoptosis and tumor regression by blocking Wnt signaling [ []].
Prostate Cancer: NCB-0846 inhibited cell viability, colony formation, and anchorage-independent growth in ERG-positive prostate cancer cells by targeting TNIK [ [], []].
Other Applications: Research suggests potential applications of NCB-0846 in treating liver fibrosis [ []] and epilepsy [ []].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9